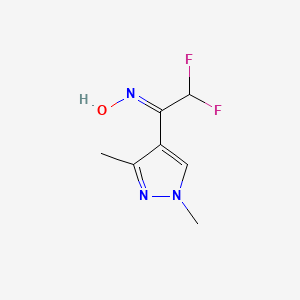

(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime

Vue d'ensemble

Description

(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

Introduction of the Difluoroethanone Group: The difluoroethanone group can be introduced via electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Oxime Formation: The oxime functional group is typically formed by the reaction of the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime can undergo various chemical reactions, including:

Substitution: The difluoroethanone group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Peracids, hypervalent iodine compounds

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Nitrile oxides

Reduction: Amines

Substitution: Substituted pyrazole derivatives

Applications De Recherche Scientifique

Applications in Medicinal Chemistry

1. Anticancer Activity

Research has indicated that compounds containing pyrazole derivatives exhibit anticancer properties. The oxime functionality can enhance the reactivity of the compound towards biological targets, potentially leading to the development of novel anticancer agents. Studies have shown that similar pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways .

2. Antimicrobial Properties

(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime has shown promise as an antimicrobial agent. Its structural components may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymatic activities in pathogens. Preliminary studies suggest effective activity against a range of bacteria and fungi, making it a candidate for further exploration in antibiotic development .

Applications in Agricultural Science

1. Pesticide Development

The compound's unique structure suggests potential utility as a pesticide or herbicide. Pyrazole derivatives have been investigated for their ability to act as growth regulators or inhibitors of specific plant pathogens. The difluoroethanone moiety may enhance the compound's stability and efficacy in agricultural formulations .

2. Plant Growth Regulation

Research indicates that similar compounds can modulate plant growth by affecting hormone levels or signaling pathways associated with growth and stress responses. The application of this compound could lead to improved crop yields and resistance to environmental stressors .

Applications in Materials Science

1. Synthesis of Functional Materials

The compound's reactive oxime group can be utilized in the synthesis of novel polymers and materials with specific functionalities. For instance, it can serve as a building block in the creation of smart materials that respond to environmental stimuli or exhibit desirable mechanical properties .

2. Catalysis

The presence of nitrogen atoms within the pyrazole ring suggests potential catalytic properties in organic transformations. Research into similar compounds has demonstrated their effectiveness as catalysts in various reactions, including cross-coupling and oxidation processes .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Activity | Evaluated the cytotoxic effects of pyrazole derivatives on cancer cell lines | Indicated significant apoptosis induction at micromolar concentrations |

| Antimicrobial Efficacy | Tested against common bacterial strains | Showed promising inhibition zones comparable to standard antibiotics |

| Pesticidal Properties | Assessed growth regulation on specific crops | Resulted in increased biomass under controlled conditions |

Mécanisme D'action

The mechanism of action of (1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The difluoroethanone group may enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dimethyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole core structure and exhibit similar chemical reactivity and biological activities.

Difluoroethanone derivatives: Compounds with difluoroethanone groups may have comparable physicochemical properties and applications.

Uniqueness

(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime is unique due to the combination of the pyrazole ring, difluoroethanone group, and oxime functionality. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various scientific fields .

Activité Biologique

(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

- Molecular Formula : CHFNO

- CAS Number : 1245782-76-6

- SMILES Notation : FC(F)C(=NO)C1=CN(N=C1C)C

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Cytotoxicity

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. A notable study revealed that this compound exhibits significant cytotoxicity against glioma cell lines, specifically C6 cells. The IC value was determined to be approximately 5.13 µM, showcasing its effectiveness compared to standard chemotherapeutic agents like 5-fluorouracil (IC = 8.34 µM) .

The mechanism by which this compound induces cytotoxicity appears to involve apoptosis. Flow cytometry analysis indicated that the compound leads to cell cycle arrest and promotes apoptotic pathways in C6 glioma cells. This suggests potential utility in treating gliomas through the induction of programmed cell death .

Structure-Activity Relationship (SAR)

The structural modifications of pyrazole derivatives have been explored to optimize their biological activity. The presence of difluoromethyl groups and the specific arrangement of functional groups on the pyrazole ring significantly influence the compound's potency and selectivity against cancer cells. For instance, compounds with additional aryl substituents have shown enhanced activity due to improved interaction with cellular targets involved in proliferation and survival pathways .

Comparative Analysis of Related Compounds

The following table summarizes the biological activity of related pyrazole derivatives for context:

| Compound Name | IC (µM) | Cell Line | Mechanism |

|---|---|---|---|

| This compound | 5.13 | C6 (glioma) | Apoptosis |

| 5-Fluorouracil | 8.34 | C6 (glioma) | Antimetabolite |

| N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | <0.5 | MIA PaCa-2 (pancreatic cancer) | mTORC1 inhibition |

This comparative analysis highlights that while this compound is potent against glioma cells, other compounds exhibit varying degrees of effectiveness across different cancer types.

Case Studies

Several case studies have been documented regarding the use of pyrazole derivatives in cancer therapy:

-

Case Study on Glioma Treatment :

- Researchers evaluated a series of pyrazole derivatives including this compound in vitro.

- Results indicated significant reduction in cell viability in C6 glioma cells with evidence suggesting apoptosis as a primary mode of action.

- Autophagy Modulation :

Propriétés

IUPAC Name |

(NE)-N-[1-(1,3-dimethylpyrazol-4-yl)-2,2-difluoroethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2N3O/c1-4-5(3-12(2)10-4)6(11-13)7(8)9/h3,7,13H,1-2H3/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIWCRIQJXTOEN-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=NO)C(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1/C(=N\O)/C(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.